

LCH-7749944 in gastric cancer cell proliferation assay

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Compound Focus: **LCH-7749944**

Cat. No.: S547945

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Quantitative Data Summary

The table below consolidates the key quantitative findings from the primary study on **LCH-7749944** [1].

Experimental Aspect	Details & Concentrations Used	Key Observations & Outcomes
PAK4 Inhibition	IC ₅₀ = 14.93 μM [2] [3]	Potent and selective inhibition of PAK4 kinase activity [1] [4].
Cell Proliferation Assay	5 - 50 μM; Incubation: 24 hours [1] [2]	Inhibited proliferation of MKN-1, BGC823, SGC7901, and MGC803 gastric cancer cells in a concentration-dependent manner [1].
Apoptosis Analysis	5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [3]	Induced apoptosis in SGC7901 cells in a dose- and time-dependent manner [1].
Cell Cycle Analysis	5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [2]	Increased the percentage of cells in G1 phase and decreased the percentage in S phase [1].
Western Blot Analysis	5, 10, 20, 30 μM; Incubation: 24 hours [1] [3]	Downregulated p-PAK4, p-c-Src, p-EGFR, and cyclin D1 protein expression [1].

Experimental Aspect	Details & Concentrations Used	Key Observations & Outcomes
Migration & Invasion Assay	5 - 20 μM [1]	Inhibited cell migration and invasion; suppressed PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application note, based on the original research [1] [4].

Cell Proliferation Assay (MTT Assay)

- **Cell Lines:** Human gastric cancer cells (e.g., MKN-1, BGC823, SGC7901, MGC803).
- **Culture Conditions:** Grow cells in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
- **Reagent Preparation:** Prepare a stock solution of **LCH-7749944** in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM). Ensure the final DMSO concentration is the same in all treatment groups (typically $\leq 0.1\%$).
- **Procedure:**
 - Seed cells in 96-well plates at a density of $3-5 \times 10^3$ cells/well and allow to adhere overnight.
 - The following day, replace the medium with fresh medium containing **LCH-7749944** at the desired concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).
 - Incubate the plates for 24 hours.
 - Add MTT reagent to each well and incubate for an additional 2-4 hours.
 - Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The results will show a concentration-dependent inhibition of cell proliferation [1].

Apoptosis Analysis (Flow Cytometry)

- **Cell Line:** SGC7901 gastric cancer cells.

- **Reagent:** Annexin V-FITC/PI Apoptosis Detection Kit.
- **Procedure:**
 - Seed SGC7901 cells in a culture dish and treat with **LCH-7749944** (5, 10, 20 μ M) for 12, 24, and 48 hours.
 - After treatment, harvest the cells (both adherent and floating) by trypsinization without EDTA.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
 - Analyze the stained cells by flow cytometry within 1 hour.
- **Data Analysis:** The flow cytometry results will distinguish between viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). **LCH-7749944** treatment induces apoptosis in a dose- and time-dependent manner [1].

Cell Cycle Analysis (Flow Cytometry)

- **Cell Line:** SGC7901 gastric cancer cells.
- **Reagent:** Propidium Iodide (PI) staining solution containing RNase.
- **Procedure:**
 - Seed and treat SGC7901 cells with **LCH-7749944** (5, 10, 20 μ M) for 12, 24, and 48 hours.
 - Harvest the cells by trypsinization and wash twice with cold PBS.
 - Fix the cells in 70% cold ethanol overnight at -20°C.
 - The next day, wash the cells with PBS to remove ethanol.
 - Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
 - Analyze the DNA content of the cells using a flow cytometer.
- **Data Analysis:** The DNA content histogram will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. **LCH-7749944** treatment causes a dose-dependent G1 phase arrest and a decrease in the S phase population [1].

Western Blot Analysis

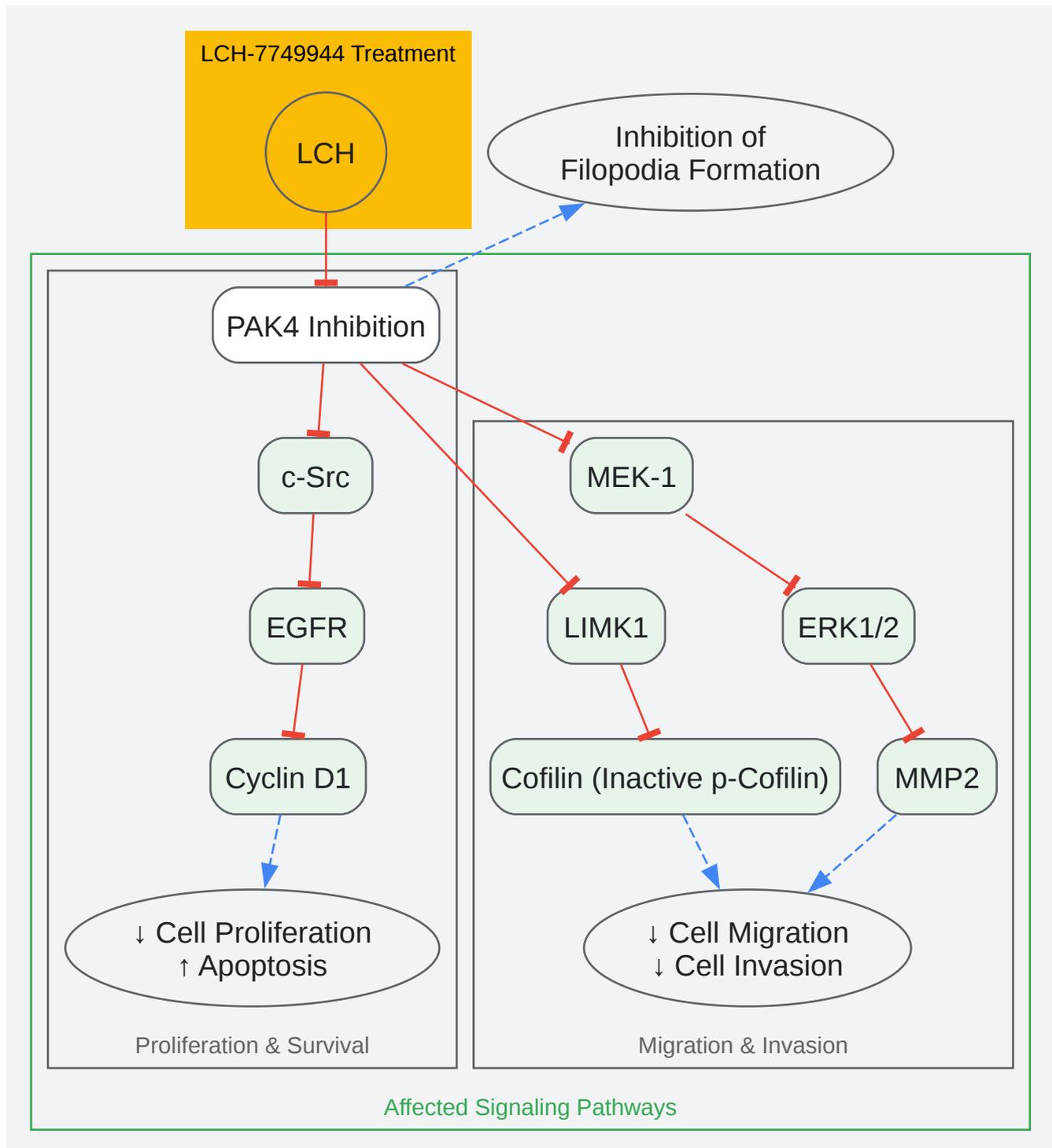
- **Cell Line:** SGC7901 gastric cancer cells.
- **Procedure:**
 - Treat SGC7901 cells with **LCH-7749944** (5, 10, 20, 30 μ M) for 24 hours.
 - Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein (e.g., 25-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies (e.g., against p-PAK4, p-c-Src, p-EGFR, cyclin D1, and a loading control like β-actin) overnight at 4°C.
- The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
- Visualize the protein bands using enhanced chemiluminescence (ECL) substrate.
- **Data Analysis: LCH-7749944** treatment dramatically reduces the levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner, confirming the inhibition of the target pathway [1] [3].

Mechanism of Action and Signaling Pathways

LCH-7749944 is a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) [1] [4]. Its anti-proliferative and anti-invasive effects in gastric cancer cells are mediated through the suppression of multiple downstream signaling pathways, as illustrated below.

LCH-7749944 Inhibits Gastric Cancer Proliferation and Invasion



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Notes & Precautions

- **Research Use Only: LCH-7749944** is for research purposes only and not for human diagnostic or therapeutic use [2] [3].
- **Solubility and Storage:**
 - **Solubility:** The compound is soluble in DMSO (up to 250 mg/mL) and Ethanol (~70 mg/mL). For *in vivo* studies, specific co-solvent formulations are recommended [2] [5].
 - **Storage:** Store the powder at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C and used promptly to avoid freeze-thaw cycles [3].
- **Experimental Controls:** Always include vehicle control (DMSO) groups in experiments to account for any solvent effects. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) [1].

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References

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